Spisulosine

Overview

Description

Spisulosine (ES-285) is a marine-derived alkyl amino alcohol first isolated from the Arctic surf clam Spisula polynyma . Structurally, it resembles sphingoid bases, particularly 1-deoxysphinganine, and acts as a cytotoxic agent by disrupting actin stress fibers, inducing apoptosis via caspase-3/12 activation, and stimulating ceramide synthesis . Preclinical studies demonstrated potent antiproliferative activity against prostate (PC-3, LNCaP), breast (HBL-100, T-47D), and colorectal (WiDr) cancer cell lines . Despite promising Phase I clinical results, dose-dependent hepatotoxicity and neurotoxicity led to its discontinuation .

Preparation Methods

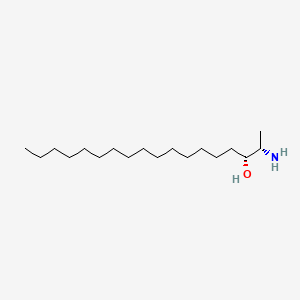

Synthetic Routes and Reaction Conditions: ES-285 is currently manufactured by total synthesis . The compound consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively . Each chiral center is a single configuration (2S, 3R) . The hydrochloride salt is the preferred form of the drug substance .

Industrial Production Methods: The industrial production of ES-285 involves the synthesis of its hydrochloride salt, which is preferred due to its stability and solubility . The synthesis process includes multiple steps to ensure the correct configuration of the chiral centers and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ES-285 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving ES-285 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability .

Major Products Formed: The major products formed from the reactions involving ES-285 include various analogs and derivatives that exhibit enhanced antiproliferative activity . These products are further tested for their efficacy in preclinical and clinical studies .

Scientific Research Applications

In chemistry, it is used as a model compound for studying the synthesis and modification of sphingosine analogs . In biology, ES-285 is investigated for its effects on cell morphology and the actin cytoskeleton . In medicine, the compound has shown promise as an anticancer agent, with studies indicating its ability to induce programmed cell death in tumor cells .

Mechanism of Action

The mechanism of action of ES-285 involves its intracellular conversion to ceramide-like analogs . These analogs act through the ceramide pathway, leading to the induction of programmed cell death in tumor cells . The compound also affects the actin cytoskeleton, possibly through Rho signaling, resulting in changes in cell morphology . The molecular targets and pathways involved in the action of ES-285 include genes related to apoptosis, cell cycle, signal transduction, and the actin cytoskeleton .

Comparison with Similar Compounds

Trabectedin (Yondelis®)

Source : Marine tunicate Ecteinascidia turbinata .

Mechanism : DNA alkylation via N2-guanine binding, disrupting transcription-coupled nucleotide excision repair (TC-NER) .

Key Differences :

- Unlike Spisulosine, Trabectedin’s cytotoxicity relies on DNA damage rather than sphingolipid metabolism.

- Clinical Status: Phase II/III trials for breast and ovarian cancers; marketed since 2007 .

EPI-001

Source : Marine sponge Geodia lindgreni .

Mechanism : Androgen receptor (AR) N-terminal domain inhibition, blocking transcriptional activation independent of ligand presence .

Key Differences :

- Targets hormone-resistant prostate cancer (PC) specifically, unlike this compound’s broad antiproliferative effects.

- No reported toxicity in preclinical studies, contrasting this compound’s clinical safety profile . Clinical Status: Preclinical development .

Jaspine B (Pachastrissamine)

Source : Marine sponge Pachastrissa spp. .

Mechanism : Inhibits sphingolipid metabolism, inducing neurite retraction and apoptosis .

Key Similarities :

- Structural analogy to this compound allows its use as an internal standard in pharmacokinetic studies .

- Both disrupt actin cytoskeleton, but Jaspine B’s nano-liposomal formulation improves bioavailability, suggesting a strategy to mitigate this compound’s toxicity . Clinical Status: Preclinical evaluation .

Comparative Analysis Table

| Compound | Source | Mechanism | Key Advantages | Clinical Limitations |

|---|---|---|---|---|

| This compound | Spisula polynyma (clam) | Apoptosis (caspases), ceramide synthesis | Broad-spectrum activity, simple structure | Hepatotoxicity, neurotoxicity |

| Trabectedin | Ecteinascidia turbinata | DNA alkylation, TC-NER inhibition | Approved for sarcoma/ovarian cancer | Myelosuppression, hepatotoxicity |

| EPI-001 | Geodia lindgreni (sponge) | AR N-terminal inhibition | No toxicity in preclinical models | Limited to AR-dependent cancers |

| Jaspine B | Pachastrissa spp. (sponge) | Sphingolipid metabolism disruption | Improved PK with nano-delivery | Preclinical stage only |

| This compound 26b | Synthetic derivative | Autophagy induction (Beclin-1/Atg) | No normal cell toxicity, overcomes resistance | Requires in vivo validation |

Discussion

This compound’s structural simplicity and unique mechanism position it as a scaffold for derivatives like 26b, which shift cytotoxicity from apoptosis to autophagy . While Trabectedin succeeded clinically due to its DNA-targeted action, this compound’s toxicity highlights the challenges of sphingolipid modulators. Future research should prioritize structural analogs with reduced off-target effects and combination therapies to enhance therapeutic windows.

Biological Activity

Spisulosine, a compound derived from the marine mollusk Spisula polynyma, has garnered significant interest due to its potential antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and associated case studies.

This compound is structurally related to sphingosine and exhibits various biological activities that contribute to its antitumor effects:

- Inhibition of Protein Kinase C : this compound acts as an inhibitor of protein kinase C, which plays a crucial role in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .

- Modulation of Rho GTPase : The compound affects the small GTP binding protein Rho, which is involved in the organization of the actin cytoskeleton. By altering Rho activity, this compound can disrupt cell adhesion and motility, potentially limiting tumor progression .

- Induction of Apoptosis : Preclinical studies suggest that this compound induces programmed cell death (apoptosis) in cancer cells. It activates caspases 3 and 12, which are critical for the apoptotic process .

Clinical Trials

A phase I clinical trial investigated the safety, efficacy, and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

- Dosage and Administration : Patients received weekly intravenous infusions over three hours at varying dose levels (4 to 200 mg/m²). The maximum tolerated dose (MTD) was not definitively established due to early termination of the study but is estimated to be around 200 mg/m² .

- Adverse Effects : Common drug-related adverse events included mild to moderate nausea, pyrexia, injection site reactions, and vomiting. Notably, one patient experienced severe peripheral neuropathy during treatment .

- Efficacy Outcomes : Objective responses were not observed; however, four patients experienced short-lasting stable disease for less than three months. The pharmacokinetic profile indicated a wide distribution and long residence time in the body .

Case Studies

Several case studies have documented the effects of this compound on different types of tumors:

- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines at concentrations as low as 0.05 mg/ml .

- Colorectal Cancer : A patient with metastatic colorectal cancer developed significant side effects after this compound administration but did not show significant tumor response. This highlights the need for further research into optimizing dosing regimens and managing adverse effects .

- Hematological Malignancies : this compound has shown promise against various hematological malignancies in preclinical models, suggesting its broad-spectrum antitumor activity .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Inhibition of Protein Kinase C | Reduces cell growth and differentiation |

| Modulation of Rho GTPase | Disrupts cell adhesion and motility |

| Induction of Apoptosis | Activates caspases leading to programmed cell death |

| Antitumor Efficacy | Effective against multiple cancer types in vitro |

| Adverse Effects | Nausea, pyrexia, neuropathy; MTD likely around 200 mg/m² |

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Spisulosine in cancer cell lines, and how can researchers validate these pathways experimentally?

this compound inhibits sphingosine kinase 1 (SPHK1), modulates Rho GTPase signaling, and induces endoplasmic reticulum (ER) stress-dependent apoptosis. To validate these mechanisms:

- Use SPHK1 activity assays (e.g., radiometric or fluorescence-based) to quantify enzyme inhibition .

- Assess Rho activation via pull-down assays (e.g., Rhotekin-RBD for RhoA) and immunofluorescence for cytoskeletal changes .

- Monitor ER stress markers (e.g., GRP78, CHOP) via Western blot and apoptosis via caspase-3/7 activation assays .

Q. How should researchers select appropriate cell lines and controls for studying this compound’s cytotoxic effects?

- Prioritize cell lines with differential SPHK1 expression (e.g., HeLa, CaCO-2) to evaluate target specificity .

- Include non-malignant controls (e.g., NIH 3T3 fibroblasts) to assess selectivity. Use IC50 dose-response curves (Table 1) and validate via MTT/WST-1 assays .

- Table 1 : KP7 (this compound analog) IC50 values in cancer vs. non-malignant cells:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 2.1 ± 0.3 |

| CaCO-2 | 1.8 ± 0.2 |

| NIH 3T3 | 4.3 ± 1.3 |

Q. What methodologies are recommended to distinguish between apoptotic and non-apoptotic cell death induced by this compound?

- Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays.

- Assess mitochondrial membrane potential (ΔΨm) via JC-1 dye to differentiate ER stress-driven apoptosis (ΔΨm intact) from mitochondrial pathways (ΔΨm loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptotic mechanisms between this compound and its analogs (e.g., KP7)?

KP7 induces mitochondrial apoptosis via Bcl-2 phosphorylation and ΔΨm dissipation, unlike this compound’s ER stress pathway. To reconcile these differences:

- Perform comparative transcriptomics/proteomics on cells treated with both compounds.

- Use siRNA knockdown of ER stress mediators (e.g., IRE1α) or mitochondrial proteins (e.g., Bax/Bak) to isolate pathways .

Q. What experimental designs optimize in vivo validation of this compound’s antitumor efficacy while addressing pharmacokinetic limitations?

- Use orthotopic xenograft models (e.g., liver cancer in immunodeficient mice) to mimic tumor microenvironments.

- Employ nanoparticle encapsulation to enhance bioavailability and reduce off-target toxicity. Monitor SPHK1 inhibition via tissue-specific biomarkers (e.g., S1P levels) .

Q. How can cross-talk between Rho signaling and SPHK1 inhibition be systematically analyzed in this compound-treated cells?

- Apply live-cell imaging to track Rho GTPase activation dynamics post-treatment.

- Use dual-pathway inhibitors (e.g., Y-27632 for Rho kinase) to dissect contributions to cytotoxicity .

Q. What strategies mitigate variability in this compound response across cancer subtypes?

- Conduct high-throughput screening with patient-derived organoids (PDOs) to identify subtype-specific sensitivities.

- Correlate responses with genomic datasets (e.g., TCGA) for SPHK1/Rho pathway mutations .

Q. How should researchers design studies to investigate this compound resistance mechanisms?

- Generate resistant cell lines via chronic low-dose exposure. Perform whole-exome sequencing to identify mutations in SPHK1 or Rho-associated genes.

- Validate findings using CRISPR-Cas9 knock-in models .

Q. What combinatorial therapies enhance this compound’s efficacy while minimizing toxicity?

- Pair this compound with autophagy inhibitors (e.g., chloroquine) to prevent pro-survival feedback during ER stress.

- Use synergy assays (e.g., Chou-Talalay method) to quantify combination effects .

Q. How can researchers leverage multi-omics approaches to identify biomarkers predictive of this compound response?

- Integrate phosphoproteomics (Rho/ER stress targets) and metabolomics (sphingolipid profiling) from pre-treatment biopsies.

- Apply machine learning to develop predictive algorithms .

Q. Methodological Guidelines

- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

- Data Interpretation : Address contradictory results by triangulating assays (e.g., apoptosis markers + mitochondrial integrity tests) .

- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational relevance .

Q. Key Research Challenges

- Mechanistic Divergence : this compound vs. KP7 apoptotic pathways (ER stress vs. mitochondrial) require careful pathway mapping .

- Biomarker Discovery : Lack of validated clinical biomarkers for SPHK1 inhibition necessitates multi-omics collaboration.

Properties

IUPAC Name |

(2S,3R)-2-aminooctadecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432931 | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196497-48-0 | |

| Record name | Spisulosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPISULOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.